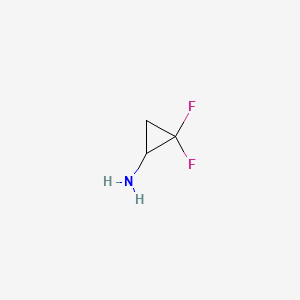

2,2-Difluorocyclopropan-1-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-difluorocyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZWPZNCTRVYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Fluorinated Organic Molecules in Modern Chemical Research

The deliberate introduction of fluorine into organic compounds has surged in contemporary chemical research, particularly in the realms of pharmaceuticals and agrochemicals. researchgate.net This is not a random trend but is rooted in the unique and profound effects that fluorine, the most electronegative element, imparts upon a molecule. angenechemical.com The substitution of hydrogen with fluorine can dramatically alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. cymitquimica.comcas.cn

One of the most significant advantages of fluorination is the enhancement of metabolic stability. cas.cn The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes that would typically degrade a carbon-hydrogen (C-H) bond. researchgate.net This increased stability often translates to a longer biological half-life for a drug molecule, allowing for less frequent dosing.

Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes. cymitquimica.com The effect of fluorine on lipophilicity can be complex and context-dependent, but it provides a powerful tool for fine-tuning this property to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, which can impact a compound's solubility and interactions with biological targets. cymitquimica.com

An Overview of Cyclopropane Derivatives with Geminal Difluorination

Difluorocarbene Generation and Cyclopropanation Strategies

The generation of difluorocarbene is the critical step in the synthesis of gem-difluorocyclopropanes. google.com This singlet carbene is stabilized by the interaction of the lone electron pairs on the fluorine atoms with the vacant p-orbital of the carbene carbon. beilstein-journals.org Numerous precursors and methods have been developed to produce difluorocarbene for cyclopropanation reactions.

Halodifluoromethane-Based Approaches

Halodifluoromethanes, such as chlorodifluoromethane (B1668795) (HCFC-22) and bromodifluoromethane, are well-established precursors for difluorocarbene. cas.cn These approaches typically involve the removal of a hydrogen and a halogen atom to generate the carbene.

The elimination of a hydrogen halide from a halodifluoromethane using a strong base is a classic method for generating difluorocarbene. beilstein-journals.orgbeilstein-journals.org Strong bases like metal alkoxides or alkyllithiums can deprotonate the halodifluoromethane, leading to an unstable carbanion that rapidly eliminates a halide ion to form :CF₂. beilstein-journals.orgwikipedia.org

However, this method has limitations. The strong bases required can react with the generated difluorocarbene, reducing the yield of the desired cyclopropanation product. beilstein-journals.org To mitigate this, reactions are often run with a low concentration of the base. beilstein-journals.org An alternative approach uses phase-transfer catalysis (PTC) with bases like sodium or potassium hydroxide (B78521). beilstein-journals.orgnih.gov While this can generate difluorocarbene from chlorodifluoromethane, the intermediate is often short-lived and prone to hydrolysis, leading to low yields of the cyclopropane product, particularly with less nucleophilic alkenes. beilstein-journals.org The use of tetraarylarsonium salts as phase-transfer catalysts has shown some success in improving yields for reactions with certain alkenes at room temperature. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Dehydrohalogenation for Difluorocyclopropanation

| Alkene Substrate | Halodifluoromethane | Base/Catalyst | Solvent | Conditions | Product Yield | Reference |

| α-Methylstyrene | Chlorodifluoromethane | Conc. KOH / Tetraphenylarsonium chloride | Dioxane | Room Temp, 4h | <30% | beilstein-journals.orgbeilstein-journals.org |

| Tetramethylethylene | Chlorodifluoromethane | NaOH / Tetraalkylammonium salt (PTC) | Two-phase system | - | Low | beilstein-journals.orgnih.gov |

Reductive methods, particularly using dibromodifluoromethane (B1204443) (CF₂Br₂), offer an alternative route to difluorocarbene that avoids strongly basic conditions. This approach is especially suitable for electron-rich alkenes. beilstein-journals.orgnih.gov One common method involves the use of zinc dust, often activated with a small amount of iodine, to effect the reductive debromination of CF₂Br₂. beilstein-journals.org Another established system employs triphenylphosphine (B44618), which reacts with dibromodifluoromethane to form a phosphonium (B103445) salt intermediate. This salt then decomposes to yield difluorocarbene, triphenylphosphine dibromide, and the desired cyclopropane. beilstein-journals.orgnih.gov The addition of potassium fluoride (B91410) and a crown ether like 18-crown-6 (B118740) has been shown to improve the yields of this reaction. beilstein-journals.orgnih.gov

Table 2: Reductive Debromination for Difluorocyclopropanation

| Alkene Substrate | Reagent System | Solvent | Conditions | Product Yield | Reference |

| α-Methylstyrene | CF₂Br₂ / Zn / I₂ | - | - | Moderate | beilstein-journals.org |

| General Alkenes | CF₂Br₂ / PPh₃ | - | - | Variable | beilstein-journals.orgnih.gov |

| General Alkenes | CF₂Br₂ / PPh₃ / KF / 18-crown-6 | - | - | Improved | beilstein-journals.orgnih.gov |

Metal-Mediated Carbenoid Generation

Organometallic reagents provide a powerful and often milder alternative for generating difluorocarbene or a related carbenoid species. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a prominent example. beilstein-journals.org It is valued for its safety, low cost, and commercial availability. beilstein-journals.org In the presence of a nucleophilic initiator, such as sodium iodide (NaI) or tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), TMSCF₃ can efficiently transfer a difluorocarbene unit to a wide range of alkenes, including both electron-rich and relatively electron-poor examples. beilstein-journals.orgst-andrews.ac.ukorganic-chemistry.org The reaction mechanism is believed to involve the formation of a transient trifluoromethyl anionoid, which then fragments to difluorocarbene and a fluoride ion. st-andrews.ac.uk This method has been successfully adapted to continuous flow systems, allowing for rapid and controlled production of difluorocyclopropanes. organic-chemistry.org

Other silicon-based reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) have also been developed. acs.org Activated by a halide source, these reagents can generate difluorocarbene under relatively mild conditions. beilstein-journals.org Cobalt complexes have also been explored for catalytic difluorocarbene transfer from TMSCF₃ to electron-deficient alkenes, a traditionally challenging transformation. uva.nl

Table 3: Metal-Mediated Difluorocyclopropanation using TMSCF₃

| Alkene Substrate | Initiator | Solvent | Conditions | Product Yield | Reference |

| Various Alkenes | NaI (catalytic) | THF | -50 °C to RT | High | beilstein-journals.orgorganic-chemistry.org |

| p-F-α-methylstyrene | TBAT (catalytic) | THF | In situ NMR analysis | - | st-andrews.ac.uk |

| n-Butyl acrylate | [Co(TPP)] / NaI | - | - | 24% | uva.nl |

α-Halodifluoroacetate Precursors and Their Thermolysis

The thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) is one of the most common and reliable methods for generating difluorocarbene. wikipedia.orgnih.gov The process involves heating the salt, typically in a high-boiling solvent like diglyme (B29089) or triglyme, which causes it to decarboxylate and eliminate a chloride ion to furnish :CF₂. wikipedia.orgnih.gov This method, however, has drawbacks, including the high temperatures required (often 180-190 °C) and the need for an excess of the reagent. wikipedia.org These harsh conditions can limit the substrate scope. wikipedia.org Other related precursors, such as methyl chlorodifluoroacetate, and fluorosulfonylacetate derivatives like trimethylsilyl (B98337) difluoro(fluorosulfonyl)acetate (TFDA), have also been developed as efficient difluorocarbene sources that can operate under milder conditions. cas.cnrsc.org

Table 4: Difluorocyclopropanation via Thermolysis of α-Halodifluoroacetates

| Alkene Substrate | Precursor | Solvent | Conditions | Product Yield | Reference |

| Disubstituted Alkene | ClCF₂COONa | Diglyme/Triglyme | 190 °C (reflux) | Moderate | wikipedia.org |

| Cyclohexene | ClCF₂COONa | - | Thermolysis | 22% | nih.gov |

| Butyl Acrylate | TFDA | - | - | Good | beilstein-journals.org |

Organotin Derivatives as Difluorocarbene Sources

Organotin compounds, such as trimethyl(trifluoromethyl)tin, serve as effective precursors for difluorocarbene. nih.govsigmaaldrich.com Difluorocarbene can be generated from these reagents either by thermal decomposition at high temperatures (140–150 °C) or, more conveniently, through iodide ion-induced decomposition at a lower temperature (85 °C). nih.gov The resulting carbene can be trapped by various alkenes to produce the corresponding difluorocyclopropanes. nih.gov While effective, the toxicity associated with organotin compounds has somewhat limited their widespread application in modern synthesis compared to silicon-based reagents. cas.cn

Table 5: Organotin Reagents as Difluorocarbene Sources

| Alkene Substrate | Organotin Precursor | Method | Conditions | Reference |

| General Alkenes | Trimethyl(trifluoromethyl)tin | Thermal | 140–150 °C, 20–44 h | nih.gov |

| General Alkenes | Trimethyl(trifluoromethyl)tin | Iodide Ion-Induced | 85 °C, 16 h | nih.gov |

Catalytic Difluorocarbenation via Organobismuth Complexes

A novel and highly efficient method for the synthesis of 1,1-difluorocyclopropanes involves the use of organobismuth complexes as catalysts. in-part.comchemrxiv.org This approach utilizes the readily available and cost-effective trimethyl(trifluoromethyl)silane (TMSCF₃) as the source of difluorocarbene (CF₂). in-part.com

Researchers have developed a hypervalent organobismuth complex featuring a 5,6,7,12-tetrahydrodibenz[c,f] in-part.comazabismocine scaffold. This catalyst has demonstrated high efficiency and robustness in the difluorocarbenation of a wide array of alkenes, including those that are electron-poor, to produce the corresponding 1,1-difluorocyclopropanes. chemrxiv.orgnsf.gov A key advantage of this system is the reversible generation of difluorocarbene, which proceeds through a non-redox, synchronous mechanism. in-part.comchemrxiv.org This process generates minute quantities of the highly reactive CF₂ in an endergonic pre-equilibrium, which is crucial for achieving high selectivity and minimizing side reactions that arise from CF₂ recombination. in-part.comnsf.gov

The catalytic cycle is believed to involve the trifluoromethyl bismuth complex (1-CF₃) acting as a reservoir for CF₂. chemrxiv.orgnsf.gov This controlled release of the highly reactive species accounts for the high efficiency of the reaction. nsf.gov Further benefits of this methodology include the high recyclability of the catalyst (with recovery rates up to 97%) and its stereospecific nature. in-part.com The process is also environmentally friendly as it does not require additives. in-part.com

While chiral versions of these organobismuth catalysts have been synthesized from commercially available chiral amines, such as (1R, 2R, 3R, 5S)-(−)-isopinocampheylamine, they have not yet demonstrated enantioselectivity in the difluorocarbenation of prochiral olefins, despite affording good yields of the 1,1-difluorocyclopropane products. nsf.gov

Table 1: Catalytic Difluorocarbenation via Organobismuth Complexes

| Catalyst | CF₂ Source | Substrate Scope | Key Features |

|---|

Post-Cyclopropanation Functional Group Interconversions

Once the 2,2-difluorocyclopropane ring is formed, subsequent modifications are often necessary to install the desired amine functionality. These transformations typically involve standard organic reactions that are compatible with the strained difluorocyclopropyl group. beilstein-journals.org

Oxidation of Precursor Alcohols to Carboxylic Acids

A common strategy involves the oxidation of a precursor alcohol, such as (2,2-difluorocyclopropyl)methanol, to the corresponding carboxylic acid. nih.gov This transformation is a crucial step in multi-step syntheses leading to this compound. The oxidation of primary alcohols to carboxylic acids is a well-established reaction in organic synthesis. chemguide.co.uk

Typically, strong oxidizing agents like potassium dichromate(VI) in the presence of dilute sulfuric acid are used. chemguide.co.uklibretexts.org The reaction is usually performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. chemguide.co.uklibretexts.org The initial oxidation product is an aldehyde, which is further oxidized to the carboxylic acid under these conditions. chemguide.co.uklibretexts.org In one specific synthetic route towards 1-amino-2,2-difluorocyclopropane-1-carboxylic acid, a silyl-protected alcohol was deprotected and the resulting alcohol was oxidized to the carboxylic acid. nih.gov

Curtius Rearrangement for Amine Formation

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines. nih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal decomposition to form an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate can then be hydrolyzed to yield the primary amine. organic-chemistry.org

This rearrangement has been successfully applied to the synthesis of 2,2-difluorocyclopropylamine derivatives. beilstein-journals.org For instance, 2,2-difluorocyclopropanecarboxylic acid can be converted to its acyl chloride, which then reacts with an azide source (e.g., sodium azide or trimethylsilyl azide) to form the acyl azide. beilstein-journals.orgnih.gov Subsequent heating of the acyl azide induces the rearrangement to the corresponding isocyanate. beilstein-journals.org Trapping the isocyanate with water or an alcohol followed by hydrolysis affords the target amine. beilstein-journals.orgwikipedia.org A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of stereochemistry. nih.gov This reaction is compatible with a wide range of functional groups and has been used in the synthesis of complex molecules. nih.gov

In the synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid, a Curtius rearrangement was performed on a carboxylic acid precursor to produce a Boc-protected amine. nih.gov

Conversion of Carboxylic Acid Derivatives to Amines

Beyond the Curtius rearrangement, other methods can be employed to convert carboxylic acid derivatives into amines. For example, 2,2-difluorocyclopropanecarboxylic acid can be transformed into various derivatives like acyl halides or esters. ossila.com These activated forms can then be subjected to reactions that introduce the nitrogen atom.

One common alternative to the Curtius rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. libretexts.org Although not explicitly detailed for this compound in the provided context, it represents a viable synthetic pathway starting from the corresponding amide of 2,2-difluorocyclopropanecarboxylic acid.

Enantioselective and Stereocontrolled Synthesis

The development of methods to control the stereochemistry of the 2,2-difluorocyclopropane ring and the adjacent amine group is crucial for pharmaceutical applications.

Lipase-Catalyzed Asymmetric Desymmetrization of Prochiral Precursors

Enzymatic methods, particularly those employing lipases, have proven to be powerful tools for the enantioselective synthesis of chiral 2,2-difluorocyclopropane derivatives. researchgate.net Lipase-catalyzed asymmetric desymmetrization of prochiral precursors is a key strategy. researchgate.netnii.ac.jp

In one approach, a prochiral diol, 1,3-bishydroxymethyl-2,2-difluorocyclopropane, was subjected to lipase-catalyzed transesterification using vinyl acetate (B1210297) as the acyl donor. researchgate.net This reaction, often catalyzed by enzymes like Candida antarctica lipase (B570770) B (CAL-B) or Pseudomonas cepacia lipase, selectively acylates one of the enantiotopic hydroxyl groups, leading to a chiral monoacetate with high enantiomeric excess (ee). researchgate.netresearchgate.net For example, the lipase-catalyzed transesterification of a prochiral diol in a benzene/diisopropyl ether solvent mixture afforded the (R)-monoacetate with 91.3% ee and a 96.5% chemical yield. researchgate.net

Conversely, the enantioselective hydrolysis of the corresponding prochiral diacetate can provide the opposite enantiomer of the monoacetate. researchgate.net For instance, hydrolysis of a prochiral diacetate in a mixture of acetone (B3395972) and phosphate (B84403) buffer yielded the (S)-monoacetate with 91.7% ee and an 86.2% chemical yield. researchgate.net These chiral monoacetate intermediates are valuable precursors that can be further elaborated to enantiomerically pure this compound derivatives. beilstein-journals.org

Table 2: Lipase-Catalyzed Asymmetric Desymmetrization

| Reaction Type | Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Chemical Yield | Reference |

|---|---|---|---|---|---|---|

| Transesterification | Prochiral diol | Lipase | (R)-monoacetate | 91.3% | 96.5% | researchgate.net |

| Hydrolysis | Prochiral diacetate | Lipase | (S)-monoacetate | 91.7% | 86.2% | researchgate.net |

Hydrolysis of Prochiral Diacetates

The enzymatic resolution of gem-difluorocyclopropanes can be achieved through the lipase-catalyzed hydrolysis of a prochiral diacetate. beilstein-journals.orgnih.gov A key substrate for this transformation is the diacetate of cis-1,2-bis(hydroxymethyl)-3,3-difluorocyclopropane. oup.combeilstein-journals.org This prochiral diacetate is prepared by the difluorocyclopropanation of the diacetate of (Z)-2-butendiol, using sodium chlorodifluoroacetate in diglyme at elevated temperatures. oup.com

The asymmetric hydrolysis of this diacetate intermediate yields a chiral monoacetate. beilstein-journals.org Studies have shown that lipases can catalyze this reaction with high efficiency and enantioselectivity. oup.com For instance, the hydrolysis of the prochiral diacetate using a lipase from Alcaligenes sp. (Lipase QL) in a phosphate buffer solution results in the corresponding monoacetate with an enantiomeric excess (ee) of over 99%. oup.combeilstein-journals.org The reaction proceeds efficiently at 35 °C. oup.com This high selectivity provides a practical route to optically pure precursors for chiral 2,2-difluorocyclopropane compounds. oup.com The enantioselective hydrolysis of the diacetate has been utilized to prepare the (S)-monoacetate intermediate, a key precursor for (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid. researchgate.net

Table 1: Lipase-Catalyzed Asymmetric Hydrolysis of Prochiral Diacetate 2 oup.com Reaction Conditions: Diacetate 2 (1.0 mmol), Lipase (50 wt%), 0.1 M Phosphate Buffer (pH 7.2), 35 °C.

| Entry | Lipase (Source) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Lipase QL (Alcaligenes sp.) | 1.5 | 50 | >99 |

| 2 | Lipase PL (Alcaligenes sp.) | 1.5 | 45 | 98 |

| 3 | Lipase PS (Pseudomonas cepacia) | 4 | 48 | 92 |

| 4 | Lipase AK (Pseudomonas fluorescens) | 12 | 50 | 90 |

| 5 | PPL (Porcine pancreatic lipase) | 24 | 43 | 96 |

Asymmetric Acetylation of Prochiral Diols

A complementary approach to generating chiral 2,2-difluorocyclopropane intermediates is the lipase-catalyzed asymmetric acetylation of a prochiral diol. elsevierpure.comnih.gov This method was pivotal in the first total synthesis of (+)-(R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid [(+)-(R)-DFACC]. oup.com The key step involves the desymmetrization of the prochiral diol, cis-1,2-bis(hydroxymethyl)-3,3-difluorocyclopropane, through selective acetylation. researchgate.netoup.com

In this synthetic route, various commercially available lipases are screened for their ability to selectively acetylate one of the two prochiral hydroxymethyl groups. oup.com Research by Kirihara et al. demonstrated that Lipase PS from Pseudomonas cepacia provides excellent enantioselectivity (91.3% ee) and a high chemical yield. oup.com The reaction is typically performed using vinyl acetate as the acyl donor in a solvent system whose hydrophobicity can influence the selectivity. oup.com Optimal results were achieved in a benzene/di-isopropyl ether mixture. oup.com This enzymatic transesterification yields the (R)-monoacetate, which serves as the precursor to the (R)-enantiomer of DFACC. researchgate.net

Table 2: Lipase-Catalyzed Asymmetric Acetylation of Prochiral Diol 5 oup.com Reaction Conditions: Diol 5 (10 mg), Lipase, Vinyl Acetate, 35 °C.

| Entry | Lipase | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | PPL | Benzene | 24 | 14.5 | 45.4 |

| 2 | PPL | Toluene | 24 | 16.4 | 48.7 |

| 3 | PPL | CCl4 | 24 | 12.3 | 40.2 |

| 4 | PPL | THF | 24 | 10.5 | 35.6 |

| 5 | PPL | Di-i-propyl ether | 24 | 20.3 | 55.3 |

| 6 | Novozym 435 | Benzene | 24 | 85.3 | 20.5 |

| 7 | Novozym 435 | Di-i-propyl ether | 24 | 90.5 | 25.4 |

| 8 | Lipase PS | Benzene | 24 | 88.5 | 88.5 |

| 9 | Lipase PS | Benzene/Di-i-propyl ether (20:1) | 24 | 96.5 | 91.3 |

| 10 | Lipase PS | Toluene | 24 | 90.3 | 85.4 |

Stereodivergent Methodologies for Related Fluorinated Systems

The enzymatic strategies of asymmetric hydrolysis and acetylation provide a clear example of a stereodivergent synthesis for accessing enantiomerically pure precursors of 2,2-difluorocyclopropane systems. researchgate.net Stereodivergent synthesis allows for the selective production of any possible stereoisomer of a product from a common starting material by simply modifying the reagents or catalysts. beilstein-journals.org

In this context, the desymmetrization of prochiral 3,3-difluorocyclopropane-1,2-dimethanol derivatives showcases a highly effective stereodivergent approach. researchgate.net Both enantiomers of the crucial monoacetate intermediate can be efficiently synthesized by selecting the appropriate lipase-catalyzed reaction. researchgate.net

Route to (S)-Enantiomer: The enantioselective hydrolysis of the prochiral diacetate using a lipase in an aqueous buffer system affords the (S)-monoacetate with high enantiomeric excess (91.7% ee). researchgate.net

Route to (R)-Enantiomer: Conversely, the lipase-catalyzed transesterification of the corresponding prochiral diol using vinyl acetate as an acyl donor in an organic solvent yields the (R)-monoacetate, also with high enantioselectivity (91.3% ee). researchgate.net

This dual-mode, enzyme-catalyzed approach demonstrates a powerful and efficient stereodivergent strategy. By starting with a common prochiral scaffold and simply choosing between hydrolysis of the diacetate or acetylation of the diol, one can selectively and predictably access either the (R)- or (S)-chiral building block, enabling the targeted synthesis of both enantiomers of 1-amino-2,2-difluorocyclopropanecarboxylic acid. researchgate.net

Mechanistic Investigations and Chemical Reactivity of 2,2 Difluorocyclopropan 1 Amine Systems

Ring-Opening Reaction Pathways and Regioselectivity

The reactivity of the gem-difluorocyclopropane moiety is dominated by ring-opening transformations. beilstein-journals.org The presence of two highly electronegative fluorine atoms on a single carbon atom significantly polarizes and weakens the cyclopropane (B1198618) bonds. Specifically, the C-C bond opposite the difluorinated carbon (the distal bond) is elongated and weakened, making it susceptible to cleavage. beilstein-journals.orgnih.gov However, the bonds adjacent to the CF2 group (proximal bonds) can also be activated under specific catalytic or reagent-driven conditions. rsc.orgcas.cn The regioselectivity of C-C bond cleavage is therefore a key feature of the chemistry of 2,2-difluorocyclopropan-1-amine systems and can be controlled by the choice of reagents and catalysts. beilstein-journals.orgnih.gov

Distal C-C Bond Cleavage Mechanisms

Cleavage of the distal C2-C3 bond is a common reaction pathway for gem-difluorocyclopropanes due to the electronic weakening of this bond by the gem-difluoro substitution. beilstein-journals.orgnih.gov This inherent reactivity is exploited in various transformations mediated by radicals, Lewis acids, and certain nucleophiles.

Radical-mediated processes have been shown to effectively induce the homolytic cleavage of the weakened distal bond in gem-difluorocyclopropane systems. cas.cnresearcher.life The rate constant for the ring opening of a related 2,2-difluorocyclopropylcarbinyl radical is significantly larger than that of its non-fluorinated parent, highlighting the accelerating effect of the fluorine atoms. nih.gov

In the case of related difluoro(methylene)cyclopropanes, treatment with tributyltin hydride (n-Bu3SnH) and a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) results in the selective cleavage of the distal bond. cas.cn Similarly, reactions with halogens, such as bromine, can proceed through a radical mechanism where a bromine radical attacks the cyclopropane ring, leading to distal bond scission and the formation of a ring-opened product. cas.cn These findings suggest that this compound would undergo analogous distal bond cleavage under similar radical conditions, leading to fluorinated acyclic amine derivatives.

| Reagent/Condition | Substrate Type | Outcome | Reference |

| n-Bu3SnH, AIBN | Difluoro(methylene)cyclopropane | Ring-opening via distal bond cleavage | cas.cn |

| Bromine (Br₂) | Difluoro(methylene)cyclopropane | Distal bond cleavage to form di-brominated product | beilstein-journals.orgcas.cn |

| Silver(II) fluoride (B91410) (AgF₂) | Cyclopropanols | Oxidative ring-opening/fluorination | nih.gov |

| Sodium persulfate (Na₂S₂O₈) | Tertiary Cyclopropanols | Radical ring-opening/alkynylation | organic-chemistry.org |

Lewis acids can promote the ring-opening of gem-difluorocyclopropanes by activating the system towards cleavage. nih.govyoutube.com One proposed mechanism involves the Lewis acid assisting in the activation of a C-F bond, which triggers the formation of a fluoroallyl cation intermediate. nih.gov This cation is then trapped by nucleophiles, such as electron-rich arenes, to yield fluoroallylic products. nih.gov This pathway represents a valuable method for using gem-difluorocyclopropanes as fluoroallyl surrogates. nih.gov

In other systems, such as gem-difluorocyclopropyl ketones, Brønsted acid-mediated reactions using an ionic liquid reagent have been shown to proceed via an SN2-like process, resulting in distal bond scission. cas.cn For this compound, protonation of the amine group under acidic conditions would create a strong sigma-withdrawing ammonium (B1175870) group, which is predicted to further weaken the distal C-C bond, favoring its electrophilic cleavage. nih.govnih.gov

| Lewis Acid | Substrate Type | Proposed Intermediate/Mechanism | Product Type | Reference |

| General Lewis Acids | gem-Difluorocyclopropanes | Fluoroallyl cation (via C-F activation) | Fluoroallylic cross-coupling products | nih.gov |

| Tin(IV) chloride (SnCl₄) | Donor-acceptor cyclopropanes | Ring-opening followed by cyclization | Cyclopentene derivatives | nih.gov |

| Titanium(IV) chloride (TiCl₄) | Donor-acceptor cyclopropanes | Ring-opening followed by proton elimination | E,E-1,3-dienes | nih.gov |

| Boron trifluoride (BF₃) | 2,3-Epoxyalcohol | Coordination to oxygen, ring-opening | Rearranged alcohol | youtube.com |

The role of bases in the ring-opening of gem-difluorocyclopropanes is nuanced, with regioselectivity depending on the nature of the base and the substrate. While strong bases often favor proximal cleavage (see 3.1.2), strong nucleophiles with low basicity, such as thiolates, can induce nucleophilic ring-opening reactions that proceed via regioselective distal bond cleavage. beilstein-journals.orgcas.cn In the case of gem-difluorocyclopropyl ketones, the reaction is proposed to proceed through a difluoroenolate intermediate formed after the initial nucleophilic attack and distal C-C bond scission. beilstein-journals.orgcas.cn

For donor-acceptor cyclopropanes, activation under basic conditions can also lead to ring-opening. For instance, fluoride-induced desilylation of a 2-(p-siloxyaryl)cyclopropane derivative generates an electron-rich phenolate (B1203915) anion that facilitates the ring-opening to form a reactive intermediate, which is then trapped by nucleophiles. rsc.org This demonstrates that base-induced generation of a strong internal donor group can promote C-C bond cleavage. rsc.org

Proximal C-C Bond Cleavage Mechanisms

Cleavage of the proximal C-C bonds (adjacent to the CF₂ group) is less common than distal cleavage but can be achieved under specific conditions, often involving transition metals or strong acids/bases. rsc.orgcas.cn This pathway provides access to different classes of fluorinated compounds.

Transition-metal catalysis is a powerful tool for achieving proximal bond cleavage. rsc.org Palladium-catalyzed reactions, for example, can proceed via oxidative addition of the palladium(0) complex into a proximal C-C bond. rsc.org This is followed by a β-fluoride elimination to generate an allyl-palladium species, which can then be trapped by a variety of nucleophiles, including amines and alcohols, to afford linear monofluorinated alkenes. rsc.org

Strong Brønsted acids have also been shown to favor the cleavage of proximal bonds in gem-difluorocyclopropyl ketones. cas.cn It is proposed that protonation of the carbonyl group leads to the formation of a carbocation. This positive charge is stabilized by the adjacent gem-difluoro group, thus favoring the scission of the proximal bond. cas.cn

Furthermore, strong bases can induce proximal bond cleavage in certain systems through a mechanism involving deprotonation followed by defluorination, leading to a series of transformations that result in the cleaved product. cas.cn

Nucleophilic Attack Modalities on the Cyclopropane Ring

Species containing a gem-difluorocyclopropane are susceptible to nucleophilic attack at multiple sites, including the carbon atoms of the cyclopropane ring. nih.gov The mode of attack and the subsequent outcome (ring-opening vs. substitution) depend on the nucleophile, substrate, and reaction conditions.

In some cases, nucleophilic addition can occur without cleaving the cyclopropane ring. cas.cn For instance, the reaction of difluoro(methylene)cyclopropanes with nucleophiles like ethanol, phenolate, or thiophenolate can lead to addition products where the cyclopropane ring remains intact. cas.cn

However, nucleophilic attack is often the initiating step for ring-opening reactions. As discussed previously, strong nucleophiles with low basicity can attack a ring carbon, leading to distal bond cleavage. cas.cn In transition-metal-catalyzed processes, the nucleophile (e.g., an amine) often attacks an allyl-metal intermediate that is formed after an initial proximal C-C bond cleavage and β-fluoride elimination step. rsc.org Additionally, the direct nucleophilic attack by an amine at a ring carbon has been proposed as a key step in the enzymatic degradation of the related compound 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC). nih.govacs.org

Acid/Base-Catalyzed Transformations and Decomposition Pathways

The stability of the 2,2-difluorocyclopropane ring system is significantly influenced by the presence of acidic or basic conditions, often leading to decomposition through ring-opening pathways.

Studies on the related compound, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), have shown that it is unstable under near-physiological conditions and primarily decomposes through specific-base catalysis. nih.govnih.gov The proposed mechanism involves a ring-opening reaction to form 3-fluoro-2-oxobut-3-enoic acid with a rate constant of 0.18 ± 0.01 min⁻¹. nih.govnih.gov One potential mechanism begins with a nucleophilic attack by a hydroxide (B78521) ion at the C3 position of the cyclopropane ring, leading to the formation of a halohydrin intermediate. nih.gov The α-amino group is thought to play a crucial role in the subsequent conversion of this intermediate. nih.gov

In the context of enzymatic catalysis, which can be considered a form of acid/base catalysis, 1-aminocyclopropane-1-carboxylate deaminase (ACCD) has been shown to catalyze the decomposition of DFACC through ring-opening reactions. biolab.si Computational modeling using Density Functional Theory (DFT) has been employed to predict the transition states for the cleavage of the fluorinated cyclopropane ring, providing insights that could guide the design of inhibitors.

It is important to note that while the difluorocyclopropane ring is susceptible to cleavage, it can remain intact under certain synthetic transformations. These include reactions like the catalytic hydrogenolysis of benzyl (B1604629) ethers, reduction of esters to alcohols, oxidative cleavage of vinyl groups to carboxylic acids, and the Curtius rearrangement to convert acids into amines. beilstein-journals.org

Thermal Rearrangements and Their Equilibrium Dynamics

The substitution of hydrogen with fluorine atoms in a cyclopropane ring leads to a notable weakening of the carbon-carbon bond opposite to the fluorine atoms. beilstein-journals.org This inherent strain makes gem-difluorocyclopropanes prone to various transformations initiated by the homolytic cleavage of a C-C bond under thermal conditions. beilstein-journals.org

While specific studies on the thermal rearrangements of this compound are not extensively detailed in the provided search results, the general behavior of gem-difluorocyclopropanes offers valuable insights. For instance, the thermal isomerization of trans-1,2-dichloro-3,3-difluorocyclopropane has been described. beilstein-journals.org

A relevant example is the thermal rearrangement of 1,1-difluoro-2-methylenecyclopropane, which was investigated experimentally and computationally. cas.cn It was observed that an equilibrium exists between 1,1-difluoro-2-methylenecyclopropane and (difluoromethylene)cyclopropane, with the rearranged product being more stable by 1.9 kcal/mol. beilstein-journals.org This suggests that thermal conditions can induce ring-opening and rearrangement to form more thermodynamically stable structures. The presence of two fluorine atoms in the cyclopropane ring has been found to affect the ring strain. cas.cn

It is postulated that under thermal conditions, nonfluorinated methylenecyclopropanes can generate diradical intermediates through homolytic cleavage of the cyclopropane ring. cas.cn The presence of the difluoro-substitution is expected to influence this process.

Reactivity with Specific Reagents and Catalytic Systems

The reactivity of this compound is not limited to acid/base and thermal transformations. It also exhibits unique reactivity with various reagents and catalytic systems, leading to a diverse array of valuable chemical entities.

The reaction of difluoro(methylene)cyclopropanes (F2MCPs), a related class of compounds, with halogens under radical conditions has been shown to result in ring-opening. cas.cn For example, treatment of F2MCPs with n-Bu3SnH in the presence of AIBN leads to the cleavage of the distal bond of the cyclopropane ring. cas.cn The generation of halogen radicals under thermal conditions can also induce ring-opening. cas.cn

Palladium-catalyzed reactions have been developed for the synthesis of fluoroallylic amines from gem-difluorocyclopropanes and primary anilines, yielding products with excellent yields and mono-selectivity. rsc.orgd-nb.info Kinetic studies of this transformation revealed that the reaction is first-order with respect to the gem-difluorocyclopropane and approximately zero-order in the aniline. rsc.orgd-nb.info This method, however, appears to be specific to anilines, as amides, aliphatic amines, and other N-nucleophiles did not efficiently yield the desired products. rsc.org The proposed mechanism involves the activation of the C-C bond of the cyclopropane by Pd(0), followed by β-fluoride elimination to form a π-allylpalladium species, which is then attacked by the amine. d-nb.info

Transition metal catalysis has emerged as a powerful tool for the functionalization of gem-difluorocyclopropanes through ring-opening/cross-coupling reactions. These reactions typically proceed via the cleavage of a C-C bond and a C-F bond, transforming the gem-difluorocyclopropane into a fluoroallylic synthon. rsc.org

A significant breakthrough in this area was the palladium-catalyzed ring-opening functionalization of gem-difluorocyclopropanes with various carbon and heteroatom nucleophiles, including amines, alcohols, and carboxylic acids. rsc.org This methodology provides access to a wide range of monofluorinated alkenes with high linear selectivity. rsc.org The general mechanism involves the oxidative addition of a C-C bond to the palladium catalyst, followed by β-fluoride elimination to generate an allyl-palladium species, which is then trapped by a nucleophile. rsc.org

This strategy has been extended to the cross-coupling of gem-difluorocyclopropanes with various partners, such as P(O)H compounds, using a Pd/Xantphos catalytic system to produce 2-fluoroallylic phosphorus compounds with high Z-selectivity. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions with boronic acids have been developed to generate arylated, alkenylated, or alkylated 2-fluoroallylic scaffolds. acs.org

More recently, an innovative palladium-catalyzed fluorinative bifunctionalization of aziridines and azetidines with gem-difluorocyclopropanes has been reported. rsc.orgresearchgate.net This reaction leads to the formation of β,β′-bisfluorinated amines and β,γ-bisfluorinated amines in good to excellent yields. rsc.orgresearchgate.net A key feature of this transformation is the 100% atom economy, where one of the fluorine atoms from the gem-difluorocyclopropane is incorporated into the product. rsc.orgresearchgate.net

The proposed mechanism involves the attack of the amine on a 2-fluorinated allyl palladium complex to generate an η²-coordinated N-allyl aziridine. researchgate.netresearchgate.net This is followed by a fluoride ligand transfer to afford the final β- and γ-fluorinated amine products. researchgate.netresearchgate.net This reaction showcases a novel pathway for the utilization of both fluorine atoms of the gem-difluorocyclopropane ring. colab.ws

Interactive Data Tables

Table 1: Palladium-Catalyzed Synthesis of Fluoroallylic Amines Data sourced from multiple studies on palladium-catalyzed reactions of gem-difluorocyclopropanes with anilines. rsc.orgd-nb.info

| Entry | gem-Difluorocyclopropane | Aniline | Catalyst System | Product | Yield (%) |

| 1 | 1-benzyl-2,2-difluorocyclopropane | Aniline | Pd(dba)₂ / XPhos | N-(3-fluoro-1-phenylallyl)aniline | 85 |

| 2 | 1-(4-methoxyphenyl)-2,2-difluorocyclopropane | 4-chloroaniline | Pd(dba)₂ / XPhos | N-(3-fluoro-1-(4-methoxyphenyl)allyl)-4-chloroaniline | 92 |

| 3 | 1-hexyl-2,2-difluorocyclopropane | 3-methoxyaniline | Pd(dba)₂ / XPhos | N-(1-fluoro-2-nonen-4-yl)-3-methoxyaniline | 78 |

Table 2: Palladium-Catalyzed Fluorinative Bifunctionalization of Aziridines Data from a study on the reaction of gem-difluorocyclopropanes with aziridines. researchgate.net

| Entry | gem-Difluorocyclopropane | Aziridine | Catalyst System | Product | Yield (%) |

| 1 | 1-phenyl-2,2-difluorocyclopropane | 1-tosylaziridine | Pd₂(dba)₃ / tBu-XPhos | β,β'-bisfluorinated amine | 88 |

| 2 | 1-butyl-2,2-difluorocyclopropane | 1-benzylaziridine | Pd₂(dba)₃ / tBu-XPhos | β,β'-bisfluorinated amine | 75 |

| 3 | 1-cyclohexyl-2,2-difluorocyclopropane | 1-phenylaziridine | Pd₂(dba)₃ / tBu-XPhos | β,β'-bisfluorinated amine | 81 |

Structural Analogues and Derived Fluorinated Cyclopropane Building Blocks

1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid (DFACC) and Related Amino Acids

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is a significant analogue of 1-aminocyclopropane-1-carboxylic acid (ACC), the biosynthetic precursor to the plant hormone ethylene (B1197577). beilstein-journals.orgnih.gov The presence of the gem-difluoro group enhances the reactivity of the cyclopropane (B1198618) ring, making DFACC an important tool for studying the mechanism of enzymes like ACC deaminase. nih.govresearchgate.net DFACC has been shown to be a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity. nih.gov Its ability to inhibit this enzyme can influence ethylene production, which controls processes like fruit ripening and leaf senescence, suggesting potential applications in agriculture to extend the shelf life of produce. beilstein-journals.org

The synthesis of DFACC has been achieved through multiple routes, including both chemical synthesis and biocatalytic methods. smolecule.com Chemical synthesis can involve a multi-step process starting from a protected propenol, followed by difluorocarbene cyclization, oxidation, and a Curtius rearrangement to introduce the amine group. nih.gov Asymmetric syntheses are crucial for obtaining specific enantiomers, which has been effectively accomplished using lipase-catalyzed desymmetrization of prochiral precursors. beilstein-journals.orgresearchgate.net For instance, the lipase-catalyzed hydrolysis of a prochiral diacetate of cis-1,2-bis-(hydroxymethyl)-3,3-difluorocyclopropane can yield chiral monoacetate intermediates with high enantiomeric excess. beilstein-journals.org

Synthesis and Properties of DFACC

| Aspect | Description | Reference |

|---|---|---|

| Biological Role | Inhibitor of ACC deaminase, used to study ethylene biosynthesis in plants. | beilstein-journals.orgsmolecule.com |

| Chemical Synthesis | Involves difluorocarbene cyclization of a protected alkene, followed by oxidation and Curtius rearrangement. | nih.gov |

| Asymmetric Synthesis | Lipase-catalyzed asymmetric acetylation or hydrolysis of prochiral diols/diacetates to produce enantiomerically pure forms. | beilstein-journals.orgsmolecule.com |

| Stability | Unstable under near-physiological conditions, decomposing via specific-base catalysis. | nih.govresearchgate.net |

2,2-Difluorocyclopropanecarboxylic Acid Derivatives

2,2-Difluorocyclopropanecarboxylic acid and its derivatives are fundamental building blocks for introducing the difluorocyclopropane moiety into larger molecules. ossila.com The gem-difluorination enhances the acidity of the carboxylic acid compared to its non-fluorinated counterpart. ossila.com These derivatives can be prepared through methods such as the Michael addition of ester enolates to a bromo-difluorocrotonate followed by radical cyclization. beilstein-journals.org

A primary application of these derivatives is in the synthesis of more complex structures. For example, 2,2-difluorocyclopropanecarbonyl chloride, derived from the carboxylic acid, is used in Friedel-Crafts reactions with various arenes to produce aryl 2,2-difluorocyclopropyl ketones. ossila.comfishersci.ca However, these reactions can sometimes lead to unexpected ring-opening, as the formation of the acylium ion can destabilize the strained three-membered ring. ossila.com The functional group versatility allows for conversions into amines, isocyanates, and esters, expanding their synthetic utility. beilstein-journals.orgossila.com

Applications of 2,2-Difluorocyclopropanecarboxylic Acid Derivatives

| Derivative | Synthetic Application | Key Reaction Type | Reference |

|---|---|---|---|

| 2,2-Difluorocyclopropanecarbonyl chloride | Preparation of aryl 2,2-difluorocyclopropyl ketones. | Friedel-Crafts acylation | fishersci.ca |

| 2,2-Difluorocyclopropanecarboxylic acid esters/amides | Used in Michael addition-radical cyclization sequences. | Radical cyclization | beilstein-journals.org |

| Generic Carboxylic Acid | Conversion to amines via Curtius rearrangement. | Rearrangement | beilstein-journals.org |

Difluorocyclopropyl Ketones and Related Carbocycles

Difluorocyclopropyl ketones are key intermediates in organic synthesis, often prepared by the cycloaddition of difluorocarbene to α,β-unsaturated aldehydes and ketones or through the Friedel-Crafts acylation using 2,2-difluorocyclopropanecarboxylic acid derivatives. fishersci.carsc.org These ketones are susceptible to various ring-opening reactions, providing access to a range of other fluorinated compounds. beilstein-journals.org

The regioselectivity of the ring-opening is a critical aspect of their chemistry and can be influenced by the reaction conditions. For example, treatment with strong acids like triflic acid can promote the cleavage of the proximal C-C bond (adjacent to the carbonyl group), as the resulting carbocation is stabilized by the two fluorine atoms. cas.cn This strategy has been used to synthesize 2-fluoropyrroles by reacting the ketones with nitriles. cas.cn In contrast, nucleophilic attack, such as with thiolates, can induce a distal bond cleavage to yield fluorine-free products. beilstein-journals.org These transformations highlight the utility of gem-difluorocyclopropyl ketones as precursors to diverse molecular scaffolds. researchgate.net

Reactions of Difluorocyclopropyl Ketones

| Reagent/Condition | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Triflic Acid (CF₃SO₃H) and Nitriles | Acid-mediated ring-opening and cyclization | 2-Fluoropyrroles | cas.cn |

| Thiolates (Nucleophiles) | Nucleophilic ring-opening | Fluorine-free enones | beilstein-journals.org |

| Magnesium Iodide (MgI₂) and Imines | Defluorinative ring-opening | 2-Alkylideneazetidines | researchgate.net |

| Acidic Hydrolysis (of precursors) | Intramolecular rearrangement | 2-Fluorofuran derivatives | rsc.org |

Nucleoside Analogues Incorporating Difluorocyclopropane Moiety

The incorporation of a difluorocyclopropane ring into nucleoside structures creates carbocyclic nucleoside analogues with modified conformational properties. beilstein-journals.orgwgtn.ac.nz These analogues are of interest for their potential biological activities, including antiviral and antitumor properties. beilstein-journals.orgresearchgate.net The gem-difluoro group can act as a hydrogen bond acceptor and increase metabolic stability. beilstein-journals.org

The synthesis of these analogues often involves the preparation of a suitable difluorocyclopropyl alcohol, which is then coupled with a nucleobase using a Mitsunobu reaction. beilstein-journals.orgresearchgate.net For instance, a difluorocyclopropane derivative can be prepared using sodium chlorodifluoroacetate as the difluorocarbene source, followed by deacetylation to yield the alcohol precursor for the Mitsunobu step. beilstein-journals.org Several racemic difluorinated carbocyclic homonucleoside analogues have been prepared and evaluated, with some showing weak antitumor activity in preliminary screenings. researchgate.net Further research has focused on developing prodrug strategies for these analogues to improve their cellular uptake and therapeutic potential. wgtn.ac.nz

Synthesis of Difluorocyclopropane Nucleoside Analogues

| Key Synthetic Step | Description | Reported Activity | Reference |

|---|---|---|---|

| Difluorocyclopropanation | Addition of difluorocarbene (e.g., from sodium chlorodifluoroacetate) to an alkene precursor. | - | beilstein-journals.org |

| Mitsunobu Reaction | Coupling of the difluorocyclopropyl alcohol with a purine (B94841) or pyrimidine (B1678525) base. | Weak antitumor activity observed in some analogues. | beilstein-journals.orgresearchgate.net |

| Functional Group Interconversion | Deprotection and/or prodrug derivatization at the 5' position to enhance biological properties. | Moderate antiviral activity (prodrugs). | wgtn.ac.nz |

Spiro Compounds Containing Selectively Fluorinated Cyclopropanes

Spiro compounds featuring a fluorinated cyclopropane ring are a unique class of molecules with applications in materials science and medicinal chemistry. beilstein-journals.orgrsc.org The rigid, three-dimensional nature of the spirocyclic core can lead to improved physicochemical properties in drug candidates. rsc.org In the field of materials, spiro compounds containing difluorocyclopropanes have been synthesized and evaluated as liquid crystals. beilstein-journals.org

The synthesis of these spiro compounds typically involves the [2+1] cycloaddition of difluorocarbene to an exocyclic methylene (B1212753) group. beilstein-journals.org A common and effective reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃) with sodium iodide. For example, this method was used to prepare spiro liquid crystal candidates where the orientation of the CF₂ dipole was fixed either along or perpendicular to the molecular axis, resulting in materials with positive or negative dielectric anisotropy, respectively. beilstein-journals.org This synthetic approach has proven to be a straightforward and efficient way to access these structurally complex molecules. beilstein-journals.org

Synthesis of Fluorinated Spiro-Cyclopropanes

| Starting Material | Key Reagent | Reaction | Product Type | Reference |

|---|---|---|---|---|

| Exo-methylene cyclohexane (B81311) derivative | TMSCF₃, NaI | Difluorocarbene cycloaddition | Spiro liquid crystal candidates | beilstein-journals.org |

| Exocyclic alkene on a cyclobutanone-derived scaffold | TMSCF₃, NaI or CHCl₃ | Carbene insertion | Bis-fluorinated or bis-chlorinated spiro[2.3]hexanes | rsc.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been widely applied to elucidate the mechanisms of reactions involving gem-difluorocyclopropanes. These studies are crucial for understanding the reactivity of these strained ring systems and for designing new synthetic methodologies.

DFT calculations have been instrumental in clarifying the mechanism of Lewis acid-catalyzed [3+2]-cycloaddition reactions of gem-difluorocyclopropane diesters with aldehydes or ketones. rsc.org These calculations revealed that the cleavage of the C–C bond between the diester and the gem-difluoro group proceeds through an SN2-type attack of the carbonyl oxygen. rsc.org This mechanistic insight helps to explain the observed diastereoselectivity and regioselectivity in the formation of gem-difluorinated cyclopentanes. rsc.org

Furthermore, DFT has been used to study the mechanism of cycloaddition reactions between gem-difluorocyclopropenes and azomethine ylides, which lead to the formation of novel fluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.net These computational studies have shown that the cycloaddition reactions are controlled by the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. researchgate.net The calculated transition-state energies are consistent with the experimentally observed stereoselectivity. researchgate.net

In the context of photoredox-catalyzed C-C bond cleavage of cyclopropanes, DFT calculations have supported a proposed regioselectivity controlled by the LUMO orbital coefficient distribution. nih.gov This highlights the power of DFT in predicting and rationalizing the outcomes of complex, multi-step transformations involving gem-difluorocyclopropanes.

Energy Profiles and Transition State Analysis of Cyclopropanation and Ring-Opening

The stability and reactivity of gem-difluorocyclopropanes are intrinsically linked to their high ring-strain energy, which is significantly greater than that of non-fluorinated cyclopropanes (42.4 kcal mol−1 vs. 27.1 kcal mol−1). rsc.org Computational studies have been vital in quantifying the energy profiles and analyzing the transition states for both the formation (cyclopropanation) and cleavage (ring-opening) of these strained rings.

DFT calculations have been employed to investigate the energy profiles of ring-opening reactions. For instance, in Lewis acid-catalyzed [3+2]-cycloadditions, the SN2 ring-opening C–C bond cleavage was identified as the rate-determining step based on the calculated Gibbs free energy profiles. nih.gov

The thermal vinylcyclopropane (B126155) rearrangement (VCPR) of gem-difluorinated cyclopropanes has also been a subject of computational investigation. The activation energy for the VCPR is notably lower for difluorinated precursors compared to their non-fluorinated counterparts, a phenomenon attributed to the increased strain energy of the fluorinated cyclopropane (B1198618) ring. strath.ac.uk Electronic structure calculations using methods like UB3LYP/6-31G* have successfully ranked the energy barriers for cyclopropane stereoisomerization and diastereoisomeric VCPR, consistent with experimental observations. strath.ac.uk

Furthermore, ab initio steered molecular dynamics (AISMD) simulations have been used to analyze the mechanical reactivity of gem-difluorocyclopropanes. researchgate.net These studies, employing CASSCF methods with second-order perturbative corrections, have provided insights into the potential energy surface during mechanically induced ring-opening. researchgate.net

The following table summarizes computed activation energies for the vinylcyclopropane rearrangement of different cyclopropane derivatives.

| Precursor | Activation Energy (kcal/mol) | Computational Method |

| Prototypical Vinylcyclopropane | 50 ± 0.3 | Experimental |

| Prototypical Vinylcyclopropane | 51.7 ± 0.5 | Experimental |

| Difluorinated Vinylcyclopropane | Lower by up to 10.3 | Experimental/Computational |

| Perfluorinated Vinylcyclopropane | Lower by up to 17.1 | Experimental/Computational |

Stereochemical Dynamics and Racemization Pathways of Gem-Difluorocyclopropanes

The stereochemical integrity of chiral gem-difluorocyclopropanes is a critical aspect, particularly in the context of medicinal chemistry. Computational studies have shed light on the dynamics of stereoisomerization and potential racemization pathways.

One proposed racemization pathway involves the homolytic cleavage of the distal C-C bond to form an open-shell 2,2-difluoropropane-1,3-diyl skeleton. However, computational studies have shown that this process requires a high activation energy of over 34 kcal/mol, making it inconsistent with experimental observations of racemization at ambient temperatures. researchgate.netresearchgate.net

An alternative pathway supported by DFT studies involves the formation of an anionic intermediate. researchgate.netresearchgate.net For example, in the presence of a base, a desilylation process of optically active silyl-substituted gem-difluorocyclopropanes can lead to a substantial reduction in enantiopurity. researchgate.net DFT calculations on the anionic 2,2-difluoromethyl-3-phenylcyclopropanylide intermediate suggest an isomerization pathway through intramolecular hydrogen migration. The resulting thermodynamically stable 2,2-difluoromethyl-1-phenylcyclopropanylide anion could then facilitate the racemization at the stereocenter. researchgate.net The presence of an electron-withdrawing aryl substituent at the 3-position was found to accelerate this racemization, which correlates with the increased stability of the anionic intermediates. researchgate.netresearchgate.net

Computational studies have also indicated a preference for disrotation at the C2 and C3 positions during the stereomutation of 1,1-difluoro-2,3-dimethylcyclopropanes. beilstein-journals.org This preference is attributed to the stabilization of the intermediate 2,2-difluorotrimethylene radicals through conjugation of the radical centers with the σ C-F bonds. beilstein-journals.org

Electronic Structure and Reactivity Predictions for Fluorinated Carbenes

The primary method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF2) with an alkene. Understanding the electronic structure and reactivity of :CF2 and other fluorinated carbenes is therefore fundamental.

Difluorocarbene is a singlet carbene, a fact that has been rationalized by computational studies. cdnsciencepub.com The high electronegativity of the fluorine atoms stabilizes the singlet state. cdnsciencepub.com The methylenic carbon in :CF2 carries a net positive charge, and the transfer of charge to the more electronegative fluorine atoms in the singlet state provides greater stabilization compared to the triplet state. cdnsciencepub.com

The reactivity of carbenes, including their electrophilic or nucleophilic character, can be predicted by analyzing the Laplacian of the charge distribution. cdnsciencepub.com This analysis reveals local concentrations and depletions of electronic charge, which correspond to sites for electrophilic and nucleophilic attack, respectively. cdnsciencepub.com While singlet carbenes are generally considered ambiphilic, computational studies suggest that difluorocarbene tends to react as a nucleophilic species, similar to dimethoxycarbene, rather than as a typical electrophilic dihalocarbene. researchgate.net

Systematic ab initio studies on substituent effects have been used to develop concepts for constructing electronically stabilized triplet ground state carbenes. nih.gov While not directly applicable to the singlet :CF2, these studies highlight the crucial role of electronegative substituents like fluorine in influencing the singlet-triplet energy gap (ΔEST). nih.gov

The following table presents a comparison of properties for different carbenes, illustrating the influence of fluorine substitution.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural and conformational analysis of 2,2-difluorocyclopropan-1-amine, offering insights into the connectivity of atoms and their spatial arrangements.

¹H-NMR for Rotamer Analysis and Non-Equivalence

Proton (¹H) NMR spectroscopy is particularly valuable for studying the dynamic conformational equilibria, or rotamers, of this compound. princeton.eduresearchgate.netresearchgate.net The rotation around the C-N bond can be restricted, leading to the existence of distinct rotameric forms that are observable on the NMR timescale. This phenomenon can result in the appearance of multiple, sometimes broad, signals for a single proton, complicating the spectrum. princeton.eduresearchgate.net

The chemical shifts of the protons on the cyclopropane (B1198618) ring typically appear in the range of δ 1.5–2.5 ppm, while the amine proton is found between δ 3.0–3.5 ppm. The presence of rotamers can cause these signals to be present as distinct sets of peaks, with their relative integration corresponding to the population of each conformer. princeton.edu Variable-temperature (VT) NMR experiments are often employed to study these dynamic processes. By altering the temperature, the rate of interconversion between rotamers can be changed, leading to either coalescence of the signals at higher temperatures or sharpening of the individual signals at lower temperatures. researchgate.net This allows for the determination of the energy barriers to rotation and the relative thermodynamic stabilities of the different conformations. libretexts.org The non-equivalence of the geminal fluorine atoms and their coupling to the adjacent protons further complicates the ¹H-NMR spectrum, providing additional structural information.

¹³C and ¹⁹F NMR for Carbon Framework and Fluorine Environment Characterization

Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR spectroscopy provide complementary and essential information for the complete structural elucidation of this compound.

¹³C-NMR spectroscopy is used to characterize the carbon skeleton of the molecule. Carbons directly attached to the electron-withdrawing nitrogen and fluorine atoms will be deshielded and appear at a lower field (higher ppm) in the spectrum. libretexts.org The carbon of the CF₂ group is particularly noteworthy and its chemical shift provides a clear indication of the difluorinated cyclopropane ring.

¹⁹F-NMR spectroscopy is a powerful tool for directly observing the fluorine atoms. biophysics.orgresearchgate.net In this compound, the two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments. This non-equivalence arises from the chiral center at C1 (the carbon bonded to the amine group). Consequently, they are expected to show distinct signals in the ¹⁹F-NMR spectrum. The chemical shifts for the fluorine atoms in difluorocyclopropane derivatives typically appear in the range of δ -110 to -120 ppm. The coupling between the two non-equivalent fluorine atoms (geminal ²JFF coupling) and the coupling of each fluorine to the adjacent protons (²JHF and ³JHF) provide invaluable information for confirming the structure and stereochemistry of the molecule. rsc.org The magnitude of these coupling constants can also offer insights into the conformational preferences of the cyclopropane ring and the substituent on C1. amazonaws.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide a highly accurate mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula, C₃H₅F₂N. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide structural information. miamioh.edu Characteristic fragmentation pathways for amines often involve the loss of small neutral molecules or radicals. For this compound, fragmentation could involve the loss of an amino group, a fluorine atom, or cleavage of the strained cyclopropane ring. Analysis of these fragment ions helps to piece together the molecular structure.

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound and probing intermolecular interactions such as hydrogen bonding. acs.orgscilit.com

The key vibrational modes for this compound include:

N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. msu.edu

C-H Stretching: The C-H stretching vibrations of the cyclopropane ring are expected to appear around 3000 cm⁻¹. libretexts.org

N-H Bending: The scissoring vibration of the NH₂ group is typically observed in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region. orgchemboulder.commsu.edu

C-F Stretching: The C-F stretching vibrations are typically strong and appear in the region of 1400-1000 cm⁻¹. The presence of two fluorine atoms will likely result in strong absorptions in this area.

The position and shape of the N-H stretching bands can provide information about the extent of intermolecular hydrogen bonding in the sample. In dilute solutions, sharper, higher frequency bands corresponding to free N-H groups may be observed, while in the solid state or concentrated solutions, broader bands at lower frequencies will dominate due to hydrogen bonding. libretexts.org

Applications in Complex Molecule Synthesis and Chemical Biology Probes

Utilization as Versatile Fluoro-Synthons in Organic Synthesis

The 2,2-difluorocyclopropyl group is a highly valuable motif, acting as a "fluoro-synthon" in organic synthesis. The inherent ring strain of the cyclopropane (B1198618) ring, combined with the strong electron-withdrawing nature of the geminal fluorine atoms, renders the molecule susceptible to controlled ring-opening reactions. beilstein-journals.orgresearchgate.net This reactivity makes 2,2-difluorocyclopropan-1-amine and its derivatives powerful precursors for introducing fluorine into more complex molecular architectures. researchgate.net

These gem-difluorocyclopropanes (F₂CPs) are considered "emerging fluorinated motifs" that can act as fluoroallylic synthons. rsc.org Through transition metal-catalyzed ring-opening and cross-coupling reactions, they provide access to a variety of monofluoroalkenes. rsc.org The reactivity of the C-C bonds is altered by the fluorine substituents; the distal C-C bond (opposite the CF₂ group) is lengthened and more prone to cleavage, guiding the regioselectivity of ring-opening transformations. rsc.org

A key synthetic strategy involves the difluorocyclopropanation of an alkene followed by a ring-expansion, which can be used to build larger, fluorinated ring systems from readily available precursors. researchgate.net The amine group in this compound provides an additional functional handle for derivatization or for directing the outcome of subsequent chemical transformations.

Table 1: Synthetic Reactions Utilizing gem-Difluorocyclopropanes as Synthons

| Reaction Type | Catalyst/Conditions | Resulting Motif | Description |

| Ring-Opening/Cross-Coupling | Transition Metals (e.g., Palladium) | Fluoroallylic structures | The strained ring opens to form a stable fluoroallyl-metal intermediate, which can then couple with various nucleophiles. rsc.org |

| Difluorocyclopropanation/Ring-Expansion | In situ difluorocarbene, heat | Enlarged fluorinated rings | An enamine derived from a ketone undergoes difluorocyclopropanation, and the resulting adduct is heated to induce ring-expansion, creating a larger cyclic ketone with a fluorine substituent. researchgate.net |

| [2+1]/[3+2] Cycloaddition Sequences | N/A | Complex polycyclic systems | The difluorocyclopropane unit can participate in cycloaddition cascades to rapidly build molecular complexity. researchgate.net |

Intermediates in the Synthesis of Diverse Fluorine-Containing Compounds

As stable yet reactive intermediates, 2,2-difluorocyclopropane derivatives are pivotal in the synthesis of a wide array of fluorine-containing compounds. beilstein-journals.orgresearchgate.netcymitquimica.com Their utility stems from the predictable and often selective transformations of the difluorocyclopropyl group. rsc.org

Recent research has demonstrated that palladium catalysis can effectively mediate the ring-opening of gem-difluorocyclopropanes to couple with a variety of partners. For example, reactions with primary anilines yield valuable mono- and di-2-fluoroallyl amines. rsc.org Similarly, cross-coupling with P(O)H compounds like H-phosphonates and secondary phosphine (B1218219) oxides produces 2-fluoroallylic phosphorus compounds with high selectivity. rsc.org This methodology has proven robust enough for the late-stage modification of complex molecules. rsc.org

Other notable transformations include:

Synthesis of α-difluoromethylene ethers via visible-light-promoted ring-opening functionalization. rsc.org

Formation of fluorinated cinnamyl alcohols through a CO₂-mediated hydroxylation under palladium catalysis. rsc.org

Synthesis of 2'-deoxy-2'-spirodifluorocyclopropanyl nucleoside analogs , where the difluorocyclopropane ring is introduced via a difluorocarbene reaction. researchgate.net

These examples underscore the role of this compound and related structures as key building blocks for accessing novel fluorinated compounds for pharmaceutical and agrochemical research. cymitquimica.com

Table 2: Examples of Fluorine-Containing Compounds Synthesized from gem-Difluorocyclopropane Intermediates

| Starting Materials | Catalyst/Reagents | Product Class | Reference |

| gem-Difluorocyclopropanes, Primary Anilines | Pd/XPhos | 2-Fluoroallyl amines | rsc.org |

| gem-Difluorocyclopropanes, P(O)H compounds | Pd/Xantphos | 2-Fluoroallylic phosphorus compounds | rsc.org |

| gem-Difluorocyclopropanes, Indoles | Palladium catalyst | Fluoroallylated indoles | rsc.org |

| gem-Difluorocyclopropanes, Water | Pd catalyst, CO₂ | Fluorinated cinnamyl alcohols | rsc.org |

| Protected Enamides | Difluorocarbene precursors | gem-Difluorocyclopropyl amines |

Role as Mechanistic Probes in Enzyme Studies

Cyclopropylamines have been widely adopted as mechanistic probes for amine-metabolizing enzymes because their unique reactivity can help elucidate enzymatic pathways. ku.edu The introduction of geminal fluorine atoms, as in this compound, enhances the reactivity of the cyclopropyl (B3062369) group, making it a particularly sensitive tool for these studies. nih.gov

A closely related compound, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), has been used to study the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. nih.govnih.gov DFACC was found to be a potent, slow-dissociating inhibitor of the enzyme, allowing researchers to investigate the enzyme's mechanism of action. The enhanced reactivity of the difluorinated ring was a key feature in its function as an effective probe. nih.gov

Similarly, N-benzylcyclopropylamines have been used to investigate the mechanisms of cytochrome P450 enzymes. The cyclopropylamine (B47189) acts as a suicide substrate, and its mode of inactivation (ring-opening vs. complexation) can distinguish between different oxidative mechanisms, such as single-electron transfer (SET) and hydrogen atom transfer (HAT). ku.edu The predictable reactivity of the cyclopropyl ring upon oxidation provides definitive evidence for the metabolic pathway involved. ku.edu By extension, this compound serves as a valuable tool for similar mechanistic investigations in other enzyme systems.

Late-Stage Functionalization of Complex Natural Product Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing new functional groups into complex, drug-like molecules at a late step in the synthesis. nih.govwuxiapptec.com This approach allows for the rapid generation of analogs from a common advanced intermediate, accelerating the exploration of structure-activity relationships (SAR). nih.gov Given the beneficial effects of fluorine on pharmacological properties, LSF methods for introducing fluorine are highly sought after. nih.gov

The reactivity of gem-difluorocyclopropanes makes them suitable reagents for LSF. wuxiapptec.com Protocols involving the palladium-catalyzed ring-opening of gem-difluorocyclopropanes have been successfully applied to the late-stage functionalization of scaffolds derived from natural products. rsc.org This allows for the precise installation of a fluoroallyl group onto a complex core, a transformation that would be difficult to achieve using traditional synthetic methods. Biocatalytic C-H functionalization methods are also being developed that can be applied to drug scaffolds for LSF, further expanding the toolkit for modifying complex amines. rochester.edu The ability to use this compound and its derivatives in LSF makes it a critical component in modern drug discovery programs. nih.govwuxiapptec.com

Q & A

Q. What advanced methodologies enable real-time monitoring of this compound’s stability in biological matrices during pharmacokinetic studies?

- Methodological Answer : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C- or ¹⁵N-analogs) quantifies degradation products in plasma or tissue homogenates . Microdialysis probes coupled to NMR enable in vivo stability profiling in model organisms .

Data Contradiction and Resolution

- Example : reports a CAS number (107873-03-0) for 2,2-difluorocyclopropanecarboxylic acid, while describes a related derivative with a distinct synthetic route. Researchers should cross-reference CAS entries with spectral data (e.g., NMR in PubChem) and validate via independent synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.